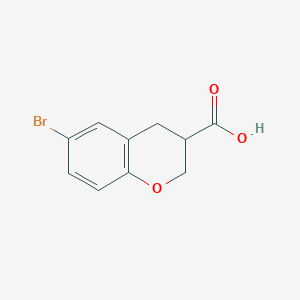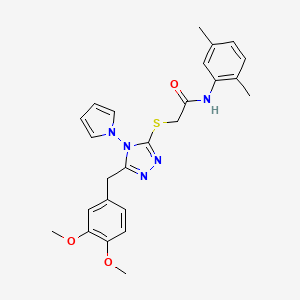
2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(3,4-dimethoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O3S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings, which are structurally similar to the queried compound, were investigated. These compounds demonstrated significant antioxidant and α-glucosidase inhibitory activities. The study used DFT calculations, molecular dynamics simulations, and various in vitro methods to evaluate their properties (Pillai et al., 2019).
Antioxidant Properties
- A study on the synthesis of novel (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, which are chemically related to the queried compound, evaluated their antioxidant activity. The study developed methods for synthesizing these compounds and assessed their effectiveness as antioxidants (Dovbnya et al., 2022).
Antitumor and Antimicrobial Applications
- Research on 2-(4-aminophenyl)benzothiazole derivatives, which share structural similarities with the queried compound, revealed considerable antitumor activity against various cancer cell lines. The study synthesized a range of these compounds and evaluated their effectiveness in vitro (Yurttaş et al., 2015).
- Another study synthesized new heterocyclic compounds incorporating an antipyrine moiety and evaluated their antimicrobial properties. These compounds, which are structurally related to the queried compound, showed promising results as antimicrobial agents (Bondock et al., 2008).
Electropolymerization and Conducting Polymers
- A study on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, which are chemically akin to the queried compound, explored their potential as conducting polymers. The study focused on synthesizing these compounds and investigating their electrical properties (Sotzing et al., 1996).
In Silico Predictions and Drug-Likeness
- In silico approaches were used to predict the drug-likeness and microbial investigation of dihydropyrrolone conjugates, similar to the compound . The study synthesized a library of these compounds and assessed their antibacterial, antifungal, and antimycobacterial activities (Pandya et al., 2019).
properties
IUPAC Name |
2-[[5-[(3,4-dimethoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-17-7-8-18(2)20(13-17)26-24(31)16-34-25-28-27-23(30(25)29-11-5-6-12-29)15-19-9-10-21(32-3)22(14-19)33-4/h5-14H,15-16H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKVXFATLAXNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

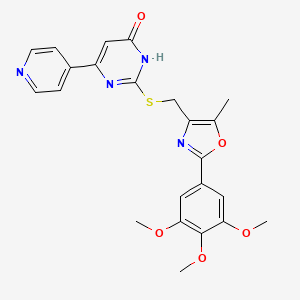
![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)
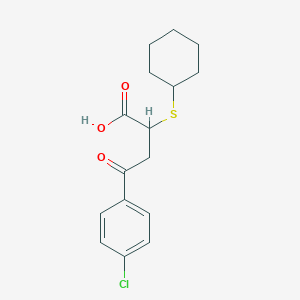
![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)
![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)

![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)
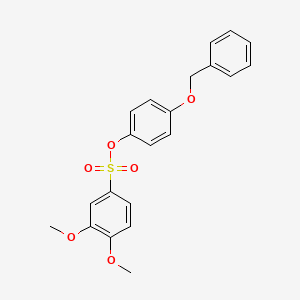
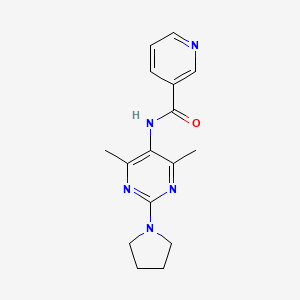

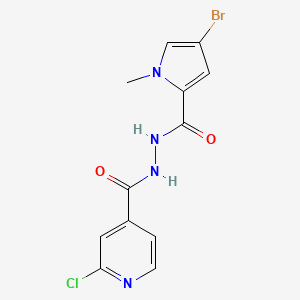
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)
